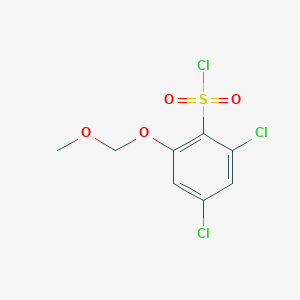

2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,4-dichloro-6-(methoxymethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O4S/c1-14-4-15-7-3-5(9)2-6(10)8(7)16(11,12)13/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGINOXDJQYPLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the chlorination of 2,4-dichlorobenzene followed by sulfonation and subsequent methoxymethylation . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

Pharmaceuticals

The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the formation of sulfonamides and other derivatives that can exhibit biological activity. For instance:

- Antimicrobial Agents: Similar compounds have been studied for their ability to inhibit bacterial growth by interfering with essential biological processes such as siderophore biosynthesis in pathogens like Mycobacterium spp. .

- Drug Development: The compound's structure may facilitate the design of new drugs targeting specific enzymes or receptors involved in disease pathways.

Agrochemicals

Due to its reactivity, 2,4-dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride can be utilized in the development of herbicides and pesticides. Its ability to form stable bonds with various biological targets makes it suitable for creating compounds that can effectively control unwanted vegetation or pests.

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in:

- Formation of Sulfonate Esters: By reacting with alcohols, it can produce sulfonate esters which are useful in various chemical applications.

- Targeted Synthesis: The specific combination of substituents enhances solubility and reactivity compared to other sulfonyl chlorides, making it attractive for targeted synthesis in medicinal chemistry and materials science .

Case Study 1: Antimicrobial Activity

Research has shown that compounds structurally related to this compound can inhibit the growth of bacteria by disrupting iron acquisition mechanisms. This highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Herbicide Development

Studies on similar sulfonyl chlorides indicate their efficacy as herbicides that control unwanted vegetation through both pre-emergence and post-emergence applications. The specific properties of this compound could lead to innovative formulations that enhance agricultural productivity .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

The target compound’s unique combination of substituents distinguishes it from simpler sulfonyl chlorides. Below is a comparative analysis with key analogs:

Key Observations:

- Electrophilicity: The target compound’s two chlorine atoms and sulfonyl chloride group enhance its electrophilicity compared to monosubstituted analogs like 4-methoxybenzenesulfonyl chloride .

- Solubility : Polar substituents (e.g., methoxymethoxy) may improve solubility in polar aprotic solvents compared to methyl-substituted derivatives .

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogs suggest:

- Melting Points : Methyl- and methoxy-substituted sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) typically exhibit melting points between 98–100°C , whereas bulkier analogs (e.g., 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride) are liquids or low-melting solids .

- Hydrogen Bonding : The methoxymethoxy group may participate in hydrogen bonding, unlike purely alkyl-substituted derivatives .

Biological Activity

2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula CHClOS and a molecular weight of approximately 305.56 g/mol. This compound features a benzene ring with two chlorine atoms and a methoxymethoxy group, along with a sulfonyl chloride functional group. Its unique structure contributes to its potential applications in pharmaceuticals and agrochemicals, particularly in the development of biologically active compounds.

The sulfonyl chloride group in this compound is highly reactive, allowing it to serve as a versatile intermediate in organic synthesis. Its structure enhances solubility and reactivity compared to other sulfonyl chlorides, making it particularly interesting for targeted synthesis in medicinal chemistry.

Interaction Studies

Research indicates that compounds with similar structures often exhibit significant biological activities. For example, derivatives of benzene sulfonyl chlorides have shown antiproliferative effects on various cancer cell lines. The mechanisms typically involve disruption of microtubule dynamics and cell cycle progression.

Antiproliferative Activity

A study evaluated the antiproliferative activity of related phenyl sulfonate derivatives on multiple cancer cell lines, demonstrating that certain compounds effectively inhibited cell growth at low concentrations (IC) . The results indicated that these compounds could block cell cycle progression in the G2/M phase, leading to cytotoxic effects.

Table 1: Antiproliferative Activity of Phenyl Sulfonate Derivatives

| Compound | Cancer Cell Line | IC (nM) |

|---|---|---|

| PIB-SO 1 | HT-29 | 50 |

| PIB-SO 2 | M21 | 75 |

| PIB-SO 3 | MCF7 | 100 |

Mechanistic Insights

Research has shown that similar compounds can bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption. This mechanism is critical for understanding how this compound might exert its biological effects .

Table 2: Effects on Cell Cycle Progression

| Compound | G0/G1 (%) | S (%) | G2/M (%) |

|---|---|---|---|

| PIB-SO 1 | 20 | 30 | 50 |

| PIB-SO 2 | 25 | 25 | 50 |

| PIB-SO 3 | 30 | 20 | 50 |

Q & A

Q. What synthetic routes are commonly employed to prepare 2,4-Dichloro-6-(methoxymethoxy)benzene-1-sulfonyl chloride, and how can reaction parameters be optimized for yield enhancement?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Substituent Introduction : The methoxymethoxy group is introduced via alkoxylation or protection of a hydroxyl group using methoxymethyl chloride under basic conditions (e.g., NaH in THF) .

- Sulfonation and Chlorination : Sulfonation using chlorosulfonic acid followed by conversion to sulfonyl chloride with PCl₅ or SOCl₂ under anhydrous conditions .

- Critical Parameters :

- Temperature Control : Maintain 40–60°C during sulfonation to avoid decomposition .

- Solvent Choice : Use chlorobenzene or dichloromethane to stabilize intermediates .

- Purification : Recrystallization (e.g., from hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) ensures high purity .

Q. What safety protocols are essential for handling this compound, given its reactive sulfonyl chloride group?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as sulfonyl chlorides are corrosive .

- Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How do the electronic effects of substituents (e.g., Cl, methoxymethoxy) influence the reactivity of the sulfonyl chloride group in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Electron-Withdrawing Cl Groups : The 2,4-dichloro substituents deactivate the ring, directing EAS to the less hindered 6-position. This enhances the electrophilicity of the sulfonyl chloride group .

- Methoxymethoxy Group : The electron-donating methoxy moiety increases electron density at the 6-position, potentially stabilizing intermediates during nucleophilic attacks on the sulfonyl chloride .

- Comparative Analysis : Substituent effects can be quantified via Hammett σ constants or computational studies (DFT) to predict regioselectivity .

Q. Which advanced spectroscopic techniques resolve structural ambiguities in this compound, particularly in distinguishing regioisomers?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to confirm substituent positions. For example, HMBC correlations between the methoxymethoxy protons and the benzene ring confirm its attachment site .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₇Cl₂O₄S) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for confirming regiochemistry in solid-state studies .

Q. How can this compound be applied in proteomics for site-specific protein modification, and what challenges arise in maintaining protein stability?

- Methodological Answer :

- Application : The sulfonyl chloride reacts with lysine or tyrosine residues, enabling covalent conjugation of probes (e.g., fluorophores, biotin) for tracking protein interactions .

- Challenges :

- pH Sensitivity : Reactions are optimal at pH 7–8; higher pH risks hydrolysis of the sulfonyl chloride .

- Competitive Hydrolysis : Use excess reagent (2–3 equiv.) and short reaction times (30–60 min) to minimize water interference .

- Denaturation Risk : Conduct reactions at 4°C in buffered solutions (e.g., PBS) to preserve protein structure .

Q. What strategies mitigate the hydrolytic instability of the methoxymethoxy group during long-term storage or under acidic/basic conditions?

- Methodological Answer :

- Stabilization Techniques :

- Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) reduces hydrolysis .

- Desiccants : Store with silica gel or molecular sieves to absorb moisture .

- Condition Screening : Accelerated stability studies (40°C/75% RH for 1 month) predict degradation pathways. HPLC monitors purity loss, guiding formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.